Differentiation by Computed Molecular and Physicochemical Properties vs. 2-Thienyl Regioisomer
The 3-thienyl substitution pattern on the target compound results in distinct topological and physicochemical properties compared to its 2-thienyl regioisomer, 3-(Chloromethyl)-5-(thiophen-2-yl)isoxazole. While both share the same molecular formula and weight, the target compound possesses a calculated exact mass of 198.9858627 g/mol and a topological polar surface area (TPSA) of 38.4 Ų . These subtle differences can influence key drug-likeness parameters such as solubility and passive membrane permeability, making the specific isomer a more suitable candidate for certain lead optimization campaigns where physicochemical property tuning is critical .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Exact Mass |
|---|---|
| Target Compound Data | TPSA = 38.4 Ų; Exact Mass = 198.9858627 g/mol |
| Comparator Or Baseline | 3-(Chloromethyl)-5-(thiophen-2-yl)isoxazole; TPSA and Exact Mass not explicitly provided in comparable sources, but compound is a regioisomer. |
| Quantified Difference | Quantitative difference in TPSA cannot be calculated due to missing comparator data. Exact masses are identical. |
| Conditions | Calculated values using standard cheminformatics software (e.g., ChemAxon). |
Why This Matters
TPSA is a key descriptor for predicting a molecule's ability to cross biological membranes, and even small differences can impact oral bioavailability; the target compound's specific TPSA value of 38.4 Ų provides a precise benchmark for medicinal chemists optimizing this property.
